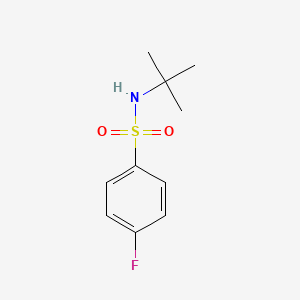

N-tert-butyl-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-tert-butyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINZDTQLMQWFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349942 | |

| Record name | N-tert-butyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29083-05-4 | |

| Record name | N-tert-butyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Steric and Electronic Effects

The tert-butyl group’s steric bulk and the fluorine’s electron-withdrawing nature impose dual challenges:

Solvent Selection

Polar aprotic solvents like NMP enhance catalyst activity and substrate solubility. Non-polar solvents (e.g., toluene) yield inferior results due to poor tert-butyl cation stabilization.

Catalyst Loading

A catalyst loading of 3–5 mol% $$ \text{HfCl}_4 $$ optimizes cost and efficiency. Excess catalyst promotes side reactions, while insufficient amounts prolong reaction times.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like sodium methoxide for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Reaction conditions vary depending on the desired transformation but typically involve solvents such as methanol or dichloromethane and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

N-tert-butyl-4-fluorobenzenesulfonamide has several scientific research applications, including:

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with sulfonamide moieties.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

- N-tert-butyl-4-chlorobenzenesulfonamide

- N-tert-butyl-4-nitrobenzenesulfonamide

- N-tert-butyl-4-methylbenzenesulfonamide

Uniqueness

N-tert-butyl-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability and lipophilicity compared to its analogs with different substituents. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Biological Activity

N-tert-butyl-4-fluorobenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a sulfonamide group attached to a fluorinated aromatic ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications, as well as its utility in drug development.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₄FNO₂S

- Key Features :

- Sulfonamide Group : Known for its ability to mimic natural substrates, allowing interaction with various enzymes.

- Fluorine Atom : Enhances lipophilicity, facilitating cell membrane penetration.

- Tert-butyl Group : Contributes to the hydrophobic character of the molecule.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with biological molecules. The sulfonamide moiety can interact with active sites of enzymes, potentially inhibiting their function. The presence of fluorine enhances the compound's ability to penetrate cell membranes and interact with intracellular targets, which may be critical for its pharmacological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections.

Case Studies

- Antifungal Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of several fungal pathogens. The compound's mechanism involves disrupting cellular processes essential for fungal survival.

- Antibacterial Activity : A study highlighted the compound's efficacy against Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial properties .

Table of Biological Activities

| Activity Type | Target Organisms | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Escherichia coli | Growth inhibition | |

| Antifungal | Candida albicans | Reduced viability | |

| Enzyme Inhibition | Various enzymes | Competitive inhibition observed |

Applications in Drug Development

This compound is being explored as a potential lead compound in drug development due to its biological activities. Its structural similarity to existing pharmaceuticals allows it to serve as an intermediate in synthesizing new drugs targeting specific biochemical pathways. The sulfonamide group is particularly valuable in medicinal chemistry for developing agents that inhibit bacterial growth or modulate enzymatic activity .

Q & A

Advanced Research Question

- Enzyme inhibition assays : Use fluorescence-based screens (e.g., fluorogenic substrates for proteases) with IC50 determination via dose-response curves .

- Cellular uptake studies : Radiolabel the compound (e.g., 18F isotope) and quantify intracellular accumulation using liquid scintillation counting .

- SAR analysis : Modify substituents (e.g., fluorophenyl vs. trifluoromethyl groups) and correlate with activity trends .

How should researchers address contradictory solubility data in polar solvents?

Basic Research Question

Discrepancies in solubility (e.g., DMSO vs. methanol) arise from solvent polarity and hydrogen-bonding capacity. Standardize protocols:

- Gravimetric analysis : Saturate solvent, filter, and evaporate to measure dissolved mass .

- UV-Vis spectroscopy : Compare absorbance at λmax (~260 nm) against calibration curves .

What strategies validate the compound’s stability under physiological conditions?

Advanced Research Question

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor degradation via LC-MS (e.g., hydrolyzed sulfonamide or defluorination products) .

- Long-term stability : Store at -20°C under argon; assess monthly via HPLC .

How can enantiomeric purity be ensured in chiral sulfonamide derivatives?

Advanced Research Question

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers .

- Circular dichroism (CD) : Compare spectra to established enantiomers for optical activity confirmation .

What analytical techniques distinguish this compound from analogs like N-isopropyl derivatives?

Basic Research Question

- Mass spectrometry : Compare molecular ion peaks (m/z 231 for tert-butyl vs. 217 for isopropyl) .

- DSC/TGA : Analyze thermal profiles (e.g., tert-butyl decomposition ~250°C vs. isopropyl ~230°C) .

How do electronic effects of the 4-fluoro substituent influence reactivity?

Advanced Research Question

The electron-withdrawing fluoro group enhances sulfonamide acidity (pKa ~8–9), affecting nucleophilic reactions. Validate via:

- Potentiometric titration to measure pKa shifts .

- DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces .

What precautions mitigate byproduct formation during scale-up synthesis?

Advanced Research Question

- Reaction monitoring : Use in situ IR to track sulfonyl chloride consumption (peak at 1370 cm⁻¹) .

- Purification : Employ silica gel chromatography (hexane/ethyl acetate gradient) to remove tert-butylamine hydrochloride byproducts .

How can researchers resolve conflicting bioactivity data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.